4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound that contains both oxadiazole and phthalazinone moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring is known to impart various biological activities, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity , suggesting that they may interact with multiple targets.
Mode of Action
Oxadiazole derivatives have been known to exhibit anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities
Biochemical Pathways
Given the broad spectrum of biological activity of oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this and to understand their impact on bioavailability.
Result of Action
Given the broad spectrum of biological activity of oxadiazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The oxadiazole ring is known for its ability to interact with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies have shown that derivatives of oxadiazole exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.
Uniqueness
The uniqueness of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one lies in its combined structure of oxadiazole and phthalazinone
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c1-2-31-16-13-11-15(12-14-16)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-32-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYODWCOYYFHMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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